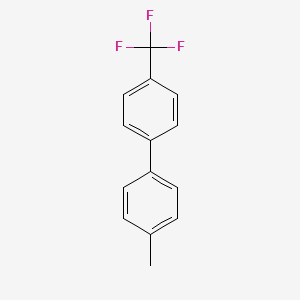

4'-Methyl-4-trifluoromethyl-biphenyl

Description

Evolution of Biphenyl (B1667301) Scaffolds as Core Structures in Organic Chemistry

The journey of biphenyl scaffolds in organic chemistry began with early synthetic methods like the Ullmann reaction. However, the advent of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has dramatically expanded the accessibility and diversity of substituted biphenyls. These methods offer mild reaction conditions and high functional group tolerance, enabling the precise construction of complex biphenyl derivatives. This has cemented the role of the biphenyl unit as a "privileged scaffold" in medicinal chemistry and materials science, serving as the core for numerous liquid crystals, polymers, and therapeutic agents.

Strategic Role of Fluorination in Modulating Chemical and Electronic Properties of Biphenyls

Fluorination, the process of introducing fluorine atoms into a molecule, has become a powerful strategy for fine-tuning the properties of organic compounds. The unique characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, impart profound changes to a molecule's steric and electronic profile.

In the context of biphenyls, fluorination can significantly alter key properties:

Lipophilicity: The introduction of fluorine, particularly as a trifluoromethyl group, generally increases a molecule's lipophilicity, which can enhance its solubility in nonpolar environments and its ability to cross biological membranes.

Metabolic Stability: The high bond energy of the C-F bond makes it resistant to metabolic degradation, a crucial feature in the design of long-lasting pharmaceuticals.

Electronic Effects: The strong electron-withdrawing nature of fluorine and the trifluoromethyl group can significantly influence the electron density of the aromatic rings, affecting the molecule's reactivity, pKa, and intermolecular interactions.

Contextualization of 4'-Methyl-4-trifluoromethyl-biphenyl within Advanced Chemical Research

While not as extensively studied as some other fluorinated biphenyls, this compound serves as an important model compound for understanding the interplay of electron-donating and electron-withdrawing substituents on a biphenyl core. Its structure is particularly relevant in the field of liquid crystals, where the precise balance of molecular shape, polarity, and polarizability is critical for achieving desired mesophase behavior. The presence of both a methyl and a trifluoromethyl group at opposite ends of the biphenyl structure creates a significant dipole moment, a key feature for many liquid crystal applications.

Significance of Methyl and Trifluoromethyl Substituents in Biphenyl Design

The methyl (-CH₃) and trifluoromethyl (-CF₃) groups, while sterically similar, have opposing electronic effects, making their combined presence on a biphenyl scaffold a subject of significant interest.

The methyl group is a weak electron-donating group through hyperconjugation and induction. Its primary roles in biphenyl design include:

Steric Influence: It can affect the conformation of the biphenyl system, influencing the dihedral angle between the phenyl rings.

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. Its key contributions are:

Enhanced Metabolic Stability: The robust C-F bonds resist enzymatic cleavage.

Increased Lipophilicity: It significantly enhances the molecule's ability to partition into lipid environments.

Modulation of Electronic Properties: It lowers the pKa of nearby acidic protons and can participate in non-covalent interactions such as dipole-dipole and halogen bonding.

The combination of these two groups in this compound creates a molecule with a unique set of properties, making it a valuable building block and research tool in the development of new functional materials.

Chemical and Physical Properties of this compound

The specific arrangement of the methyl and trifluoromethyl groups on the biphenyl core of this compound gives rise to a distinct set of physical and chemical characteristics.

| Property | Value |

| Molecular Formula | C₁₄H₁₁F₃ |

| Molecular Weight | 236.23 g/mol |

| Melting Point | 121.2-121.3 °C |

| Boiling Point (Predicted) | 273.7 ± 35.0 °C |

| Density (Predicted) | 1.155 ± 0.06 g/cm³ |

| LogP (Predicted) | 4.68 |

| CAS Number | 97067-18-0 |

This data is compiled from various chemical databases.

Spectroscopic data further elucidates the structure of the molecule. The ¹H NMR spectrum in DMSO-d₆ shows characteristic signals for the aromatic protons and the methyl group singlet at approximately 2.36 ppm chemicalbook.com.

Synthesis of this compound

While specific industrial-scale synthesis routes for this compound are not widely published, its preparation can be readily achieved using standard organic chemistry methodologies. The most common and efficient method for constructing such unsymmetrically substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction .

This palladium-catalyzed reaction involves the coupling of an aryl boronic acid or ester with an aryl halide or triflate. For the synthesis of this compound, two primary pathways are feasible:

Route A: Coupling of 4-tolylboronic acid with 4-bromobenzotrifluoride.

Route B: Coupling of 4-(trifluoromethyl)phenylboronic acid with 4-bromotoluene.

Both routes are highly effective and the choice often depends on the commercial availability and cost of the starting materials. The general reaction scheme involves a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent system.

Research and Applications

Although specific research focused solely on this compound is limited, its structural motifs are prevalent in several areas of advanced chemical research, particularly in the design of liquid crystals and functional organic materials. The combination of an electron-donating group (methyl) and a strong electron-withdrawing group (trifluoromethyl) on a rigid biphenyl core is a common design strategy to induce a strong dipole moment and influence molecular packing, which are critical for liquid crystalline behavior.

Research on structurally similar fluorinated biphenyls has demonstrated their utility in:

Liquid Crystal Displays (LCDs): As components of liquid crystal mixtures, they contribute to the desired dielectric anisotropy and thermal stability.

Organic Electronics: The tunable electronic properties of fluorinated biphenyls make them potential building blocks for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Medicinal Chemistry: The 4-(trifluoromethyl)phenyl moiety is a common feature in many pharmaceutical compounds, valued for its ability to enhance metabolic stability and binding affinity.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-[4-(trifluoromethyl)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)14(15,16)17/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGGJDWYVIWOIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432216 | |

| Record name | 4'-Methyl-4-trifluoromethyl-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97067-18-0 | |

| Record name | 4'-Methyl-4-trifluoromethyl-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Methyl 4 Trifluoromethyl Biphenyl and Congeners

Metal-Catalyzed Cross-Coupling Strategies

Transition-metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for forming carbon-carbon bonds. acs.orgwisc.edu These methods, particularly those employing palladium, have revolutionized the synthesis of complex molecules, including substituted biphenyls. mdpi.com The 2010 Nobel Prize in Chemistry, awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki, highlighted the immense impact of this field. acs.orgnih.gov

The Suzuki-Miyaura (SM) coupling is one of the most widely utilized methods for the synthesis of biaryl compounds. mdpi.comkochi-tech.ac.jp It involves the reaction of an organoboron species, typically a boronic acid or ester, with an organic halide or triflate in the presence of a palladium catalyst and a base. youtube.com This methodology is favored for its mild reaction conditions, commercial availability of reagents, and high tolerance for a wide variety of functional groups. kochi-tech.ac.jp The synthesis of 4'-Methyl-4-nitrobiphenyl, a direct precursor to a congener of the target molecule, has been successfully achieved using the SM coupling reaction between 4-methylphenylboronic acid and 1-iodo-4-nitrobenzene. gre.ac.uk

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three primary steps: kochi-tech.ac.jpyoutube.comnih.gov

Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of two new bonds to the palladium center, resulting in a square planar Arylpalladium(II) halide intermediate (Ar-Pd(II)-X). youtube.comnih.gov The reactivity of the aryl halide typically follows the order I > Br > OTf >> Cl.

Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. A base is crucial for this step, as it activates the organoboron compound, forming a more nucleophilic borate (B1201080) species (e.g., [R-B(OH)₃]⁻), which facilitates the transfer of the aryl group to the palladium center. youtube.com This results in a diarylpalladium(II) complex. The rate of transmetalation can be influenced by the choice of ligand. acs.org

Reductive Elimination: This is the final, product-forming step. The two organic groups on the diarylpalladium(II) complex couple and are eliminated from the metal center, forming the desired biaryl product (Ar-Ar'). This process simultaneously regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.comnih.gov The use of bulky electron-rich ligands can promote this step. nih.gov

Monoligated palladium(0) species, L₁Pd(0), have been identified as highly active catalytic species within the cycle. acs.orgnih.gov

The efficiency and yield of the Suzuki-Miyaura coupling are highly dependent on the careful optimization of several reaction parameters.

Catalyst Loading: While early methods often required high catalyst loadings, modern systems utilizing advanced ligands can achieve excellent yields with significantly lower amounts of palladium. For instance, couplings using highly efficient ligands like SPhos can be effective with catalyst loadings as low as 0.05 mol% Pd(OAc)₂. acs.org In some cases, reactions have been successful with palladium levels as low as 5 ppm. acs.org

Solvent Systems: The choice of solvent is critical and often involves a mixture to ensure the solubility of both organic and inorganic reagents. Common systems include toluene/ethanol/water, tetrahydrofuran (B95107) (THF) with aqueous base, or acetonitrile (B52724) (MeCN) with aqueous base. gre.ac.uknih.gov The use of aqueous media is often beneficial and environmentally friendly. researchgate.net

Temperature: Reaction temperatures can range from room temperature to elevated temperatures (e.g., 65-110 °C). mdpi.comacs.org The development of highly active catalysts has made room-temperature couplings more common, even for challenging substrates like aryl chlorides. acs.org However, for less reactive partners, such as those with steric hindrance or electron-donating groups, heating is often necessary to achieve reasonable reaction rates. mdpi.com

Base: The base plays a critical role in the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium fluoride (B91410) (CsF) are commonly employed. gre.ac.ukacs.orgresearchgate.net The strength and nature of the base can influence the reaction outcome, with milder bases like K₃PO₄ proving effective in many modern catalytic systems. acs.org

Below is a table summarizing the optimization of reaction parameters for the synthesis of substituted biphenyls via Suzuki-Miyaura coupling.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome/Comment | Citation |

| Aryl Halide | 3-chlorobenzonitrile | 1-bromo-4-fluorobenzene | Aryl Chloride | - | mdpi.comacs.org |

| Boronic Acid | 2-biphenylboronic acid | 4-fluorophenylboronic acid | Arylboronic acid | - | mdpi.comacs.org |

| Catalyst | Pd(OAc)₂ | G-COOH-Pd-10 | PdCl₂/DPEPhos | - | mdpi.comkochi-tech.ac.jpacs.org |

| Ligand | SPhos | None (heterogeneous) | DPEPhos | SPhos allows for low catalyst loading. | mdpi.comkochi-tech.ac.jpacs.org |

| Catalyst Loading | 0.05% | Not specified | 5 mol% | Low loadings are achievable with active ligands. | kochi-tech.ac.jpacs.org |

| Base | K₃PO₄·H₂O | K₂CO₃ | NaHCO₃ | Base choice is crucial for transmetalation. | mdpi.comkochi-tech.ac.jpacs.org |

| Solvent | THF | Dioxane/H₂O | Ethanol | Solvent systems often include water. | mdpi.comkochi-tech.ac.jpacs.org |

| Temperature | Room Temperature | 110 °C | 80 °C | Highly active catalysts enable RT reactions. | mdpi.comkochi-tech.ac.jpacs.org |

| Yield | 93% | High Conversion | 79% (for diphenylmethane) | Yields are generally high to excellent. | mdpi.comkochi-tech.ac.jpacs.org |

Ligands are essential components of the Suzuki-Miyaura reaction, stabilizing the palladium catalyst and modulating its reactivity. The development of sophisticated ligands has been a primary driver in expanding the scope and efficiency of the coupling.

Bulky, electron-rich phosphine (B1218219) ligands are particularly effective. nih.gov These ligands promote the formation of coordinatively unsaturated, monoligated L₁Pd(0) species, which are highly reactive in the oxidative addition step. acs.orgnih.gov Furthermore, their steric bulk facilitates the final reductive elimination step. nih.gov

A prominent class of these ligands is the dialkylbiaryl phosphines, developed by the Buchwald group. Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have demonstrated unprecedented activity. nih.govacs.org Catalysts based on SPhos, for instance, enable the coupling of unactivated aryl chlorides at room temperature, the synthesis of extremely hindered biaryls, and operate efficiently at very low catalyst loadings. nih.govacs.org The ability of these biaryl-derived phosphine ligands to maximize the concentration of the active monoligated palladium species is considered a key factor in their success. acs.org

While palladium catalysts are dominant, their high cost and relative scarcity have prompted research into alternatives based on more earth-abundant first-row transition metals like nickel (Ni), cobalt (Co), and iron (Fe). researchgate.netbris.ac.uk

Nickel Catalysts: Nickel-based systems are a cost-effective alternative for Suzuki-Miyaura couplings. researchgate.net However, they have historically faced challenges with air, moisture, and thermal stability. researchgate.net The development of suitable ligands, such as α-diimine or amido pincer ligands, has led to more robust and highly active nickel catalysts capable of coupling a range of aryl chlorides. researchgate.netorganic-chemistry.org

Iron Catalysts: Iron is an attractive alternative due to its low cost, low toxicity, and environmental friendliness. bris.ac.uk Significant progress has been made in iron-catalyzed cross-coupling reactions, particularly for Kumada and Negishi-type reactions. Iron-catalyzed Suzuki biaryl couplings have also been developed, offering a promising, more sustainable route to biphenyls, including 4-methyl-4'-(trifluoromethyl)-1,1'-biphenyl. bris.ac.uk

Cobalt Catalysts: Cobalt-based systems have also been explored for cross-coupling reactions, often supported on materials like chitosan (B1678972) to enhance stability and recyclability in aqueous media. researchgate.net

The Kumada–Tamao–Corriu coupling, first reported in 1972, is a cross-coupling reaction that utilizes Grignard reagents (organomagnesium halides) as the organometallic partner. organic-chemistry.orgacs.org It can be catalyzed by either nickel or palladium complexes and is a powerful method for forming C-C bonds, particularly for the synthesis of unsymmetrical biaryls. organic-chemistry.org

The primary advantage of the Kumada coupling is the direct use of Grignard reagents, which are readily accessible. organic-chemistry.org This avoids the extra steps of converting them into other organometallic species, as required for Negishi or Suzuki reactions. However, a significant limitation is the high reactivity of Grignard reagents, which restricts the functional group tolerance of the reaction; substrates cannot contain functional groups that react with the Grignard reagent. organic-chemistry.org The reaction has been applied to the synthesis of various substituted biphenyls and is particularly attractive for its use of readily available electrophiles and organomagnesium reagents. acs.orgresearchgate.net The coupling of unprotected iodo- and bromo-substituted aromatic amines with simple alkylmagnesium bromides under mild conditions has been demonstrated. acs.org

Negishi and Stille Coupling Approaches for Biphenyl (B1667301) Formation

The Negishi and Stille couplings provide robust and versatile methods for the synthesis of 4'-Methyl-4-trifluoromethyl-biphenyl by forming the pivotal C-C bond between the two aryl rings.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. harvard.eduumich.edu This method is known for its high reactivity and functional group tolerance. The synthesis of this compound via Negishi coupling can be envisioned through two primary disconnection strategies:

Route A: Coupling of a (4-methylphenyl)zinc halide with 1-halo-4-(trifluoromethyl)benzene.

Route B: Coupling of a (4-(trifluoromethyl)phenyl)zinc halide with a 4-halotoluene.

A general representation of a Negishi coupling reaction is shown below:

Figure 1: General scheme of a Negishi coupling reaction for the synthesis of a biaryl compound.

The choice of catalyst and ligands is crucial for the success of the Negishi coupling. Palladium complexes with bulky, electron-rich phosphine ligands are often employed to achieve high catalytic activity. researchgate.net

The Stille coupling utilizes an organotin reagent (organostannane) and an organic halide, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture. Similar to the Negishi coupling, two main pathways can be proposed for the synthesis of this compound:

Route C: Coupling of tributyl(4-methylphenyl)stannane with 1-halo-4-(trifluoromethyl)benzene.

Route D: Coupling of tributyl(4-(trifluoromethyl)phenyl)stannane with a 4-halotoluene.

The general mechanism of the Stille coupling involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. wikipedia.org

Figure 2: Catalytic cycle of the Stille cross-coupling reaction.

Below is a table summarizing hypothetical reaction conditions for the synthesis of this compound via Negishi and Stille couplings, based on general literature procedures for similar biaryl syntheses.

| Coupling Reaction | Aryl Halide | Organometallic Reagent | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Negishi | 1-Bromo-4-(trifluoromethyl)benzene | (4-Methylphenyl)zinc chloride | Pd(PPh₃)₄ | THF | 65 | >90 |

| Negishi | 4-Bromotoluene | (4-(Trifluoromethyl)phenyl)zinc chloride | PdCl₂(dppf) | DMF | 80 | >90 |

| Stille | 1-Iodo-4-(trifluoromethyl)benzene | Tributyl(4-methylphenyl)stannane | Pd(PPh₃)₄ | Toluene | 110 | ~85-95 |

| Stille | 4-Iodotoluene | Tributyl(4-(trifluoromethyl)phenyl)stannane | Pd₂(dba)₃ / P(t-Bu)₃ | Dioxane | 100 | ~85-95 |

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a fundamental strategy for the functionalization of aromatic rings. This section explores the introduction of trifluoromethyl and methyl groups onto a biphenyl scaffold and the crucial aspect of regioselectivity.

Introduction of Trifluoromethyl and Methyl Groups via Electrophilic Mechanisms

The introduction of a trifluoromethyl group onto an aromatic ring via electrophilic substitution is a challenging task due to the strong electron-withdrawing nature of the CF₃ group, which makes a "CF₃⁺" cation highly unstable. Therefore, direct electrophilic trifluoromethylation often employs specialized reagents that act as sources of an electrophilic trifluoromethyl equivalent.

The Friedel-Crafts acylation followed by fluorination is a common two-step approach. For instance, 4-methylbiphenyl (B165694) can be acylated with trifluoroacetic anhydride (B1165640) ((CF₃CO)₂O) or trifluoroacetyl chloride (CF₃COCl) in the presence of a Lewis acid like aluminum chloride (AlCl₃) to form a trifluoroacetylated biphenyl. This ketone can then be converted to the trifluoromethyl group using a deoxofluorinating agent such as sulfur tetrafluoride (SF₄) or its derivatives.

Electrophilic methylation is a more straightforward process, typically achieved through Friedel-Crafts alkylation. berkeley.edu This involves reacting the aromatic substrate, such as 4-(trifluoromethyl)biphenyl (B1311724), with a methylating agent like methyl chloride (CH₃Cl) or methyl iodide (CH₃I) in the presence of a Lewis acid catalyst (e.g., AlCl₃).

Regioselectivity Control in Substituted Biphenyl Systems

The regiochemical outcome of electrophilic aromatic substitution on a substituted biphenyl is governed by the electronic and steric effects of the existing substituents. In the case of 4-methyl-4'-(trifluoromethyl)biphenyl, the two rings are influenced by opposing electronic effects.

The methyl group on one ring is an activating, ortho-, para-directing group. It donates electron density to the ring through hyperconjugation and induction, making the positions ortho and para to it more nucleophilic and thus more susceptible to electrophilic attack.

Conversely, the trifluoromethyl group on the other ring is a strongly deactivating, meta-directing group. Its powerful electron-withdrawing inductive effect deactivates the entire ring towards electrophilic attack and directs incoming electrophiles to the meta position.

When considering the electrophilic substitution on 4-methyl-4'-(trifluoromethyl)biphenyl, the substitution is expected to occur predominantly on the activated, methyl-substituted ring. The phenyl group itself is an activating group, and therefore, substitution will be directed to the positions ortho and para to the existing substituent on that ring. In the case of nitration of methylbiphenyl isomers, it has been observed that the reaction favors the methylated phenyl ring. spu.eduspu.edu

The directing effects are summarized in the table below:

| Substituent | Electronic Effect | Directing Influence |

| -CH₃ (on Ring A) | Activating | ortho-, para- |

| -CF₃ (on Ring B) | Deactivating | meta- |

Therefore, an incoming electrophile will preferentially attack the ring containing the methyl group at the positions ortho to the methyl group (positions 3' and 5') or para to the methyl group (which is already substituted). Steric hindrance from the other ring might influence the ratio of ortho isomers formed.

Nucleophilic Aromatic Substitution Routes

Nucleophilic aromatic substitution (SNAᵣ) provides an alternative pathway for the synthesis of fluorinated aromatic compounds. This reaction typically requires a strong electron-withdrawing group positioned ortho or para to a good leaving group on the aromatic ring.

A potential nucleophilic aromatic substitution route to this compound could involve the displacement of a leaving group, such as a halide or a nitro group, from a 4-substituted-4'-methylbiphenyl precursor by a trifluoromethyl anion equivalent. The Ruppert-Prakash reagent (TMSCF₃) is a widely used source of nucleophilic trifluoromethyl groups. sigmaaldrich.com

For this reaction to be efficient, the aromatic ring undergoing substitution must be sufficiently electron-deficient. The presence of a strong electron-withdrawing group, such as a nitro group, in the ortho or para position to the leaving group would be necessary to activate the ring for nucleophilic attack. A hypothetical two-step sequence could involve the nitration of a 4-halo-4'-methylbiphenyl to introduce an activating nitro group, followed by nucleophilic trifluoromethylation.

However, achieving selective nucleophilic trifluoromethylation on a biphenyl system without strong activation can be challenging. Concerted nucleophilic aromatic substitution (CSNAr) is an emerging mechanism that does not necessarily require strongly electron-deficient arenes. rsc.org

Friedel-Crafts Reactions for Biphenyl Functionalization

The Friedel-Crafts reactions are a cornerstone of organic synthesis for the attachment of alkyl and acyl substituents to aromatic rings. berkeley.edu

Acylation and Alkylation Reactions on Biphenyl Nucleus

Friedel-Crafts acylation of biphenyl is a reliable method for introducing an acyl group, which can then be further transformed. The reaction of biphenyl with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, typically leads to substitution at the para position due to steric hindrance at the ortho positions. For the synthesis of the target molecule, one could envision the acylation of 4-methylbiphenyl with trifluoroacetic anhydride. google.com This would introduce a trifluoroacetyl group, which can then be reduced to the trifluoromethyl group.

The acylation reaction proceeds via the formation of a resonance-stabilized acylium ion, which then acts as the electrophile.

Figure 3: General mechanism for the Friedel-Crafts acylation of an aromatic ring.

Friedel-Crafts alkylation of a biphenyl system can be used to introduce the methyl group. For example, reacting 4-(trifluoromethyl)biphenyl with a methylating agent like methyl chloride in the presence of AlCl₃ would be a potential route. However, Friedel-Crafts alkylations are often plagued by issues such as polyalkylation and carbocation rearrangements, which can lead to a mixture of products. The product of the initial alkylation is more reactive than the starting material, making it susceptible to further alkylation. Careful control of reaction conditions is necessary to achieve mono-alkylation.

A summary of potential Friedel-Crafts reactions for the functionalization of a biphenyl nucleus is presented below:

| Reaction | Substrate | Reagent(s) | Product |

| Acylation | 4-Methylbiphenyl | (CF₃CO)₂O / AlCl₃ | 4'-Methyl-4-(trifluoroacetyl)biphenyl |

| Alkylation | 4-(Trifluoromethyl)biphenyl | CH₃Cl / AlCl₃ | 4'-Methyl-4-(trifluoromethyl)biphenyl |

Ancillary Synthetic Transformations (e.g., Amidation, Dehydration, Chloromethylation)

While the core synthesis of this compound is typically achieved through cross-coupling reactions, ancillary transformations are crucial for creating a diverse range of derivatives or for introducing functional handles for further modification. arabjchem.orgresearchgate.net These reactions modify the biphenyl scaffold after its initial construction, enabling the synthesis of congeners with varied physicochemical and biological properties. arabjchem.org Since biphenyl itself is relatively non-reactive, functionalization is a necessary step to produce intermediates for a host of applications. arabjchem.orgrsc.org

Amidation

The formation of an amide bond is a common transformation in medicinal and materials chemistry. For biphenyl structures, this typically involves the coupling of a biphenylcarboxylic acid (or its activated derivative, like an acid chloride) with an amine. While direct amidation of this compound is not feasible due to the lack of a carboxyl group, a carboxylated analogue such as 4'-methyl-[1,1'-biphenyl]-4-carboxylic acid could readily undergo this reaction.

The synthesis of biphenyl amide derivatives is well-documented. For example, biphenyl benzamide (B126) derivatives can be produced through the coupling of commercially available boronic acids with amide-functionalized aryl halides. rsc.org Another route involves the preparation of biphenyl-4-carboxylic acid hydrazides, which can then be reacted with aryl aldehydes and subsequently with thioglycolic acid to yield complex amide derivatives like biphenyl-4-carboxylic acid-2-(aryl)-4-oxo-thiazolidin-3-yl-amides. researchgate.net These methods highlight the versatility of the biphenyl scaffold in forming complex amide-containing molecules.

Dehydration

Dehydration reactions, which involve the removal of a water molecule from a reactant, are fundamental transformations in organic synthesis. byjus.com This process can be used to form alkenes from alcohols or nitriles from amides. byjus.comau.dk In the context of biphenyl derivatives, a key example is the dehydration of a primary amide (carboxamide) to a nitrile (cyano group).

Research has demonstrated the conversion of biphenyl-4-carboxamide into biphenyl-4-carbonitrile. researchgate.net This transformation can be achieved using a dehydrating agent like thionyl chloride in a solvent such as dichloroethane. researchgate.net Another approach involves heating the carboxamide at high temperatures (e.g., 220-240°C) in an ammonia (B1221849) atmosphere, which can also yield the corresponding nitrile. researchgate.net Microwave-assisted dehydration of amides, using reagents like phosphorus pentoxide, has also been shown to produce nitriles in high yields with significantly reduced reaction times. researchgate.net This transformation is valuable for converting a polar amide group into a versatile cyano group, which can participate in a wide array of further chemical modifications.

Chloromethylation

Chloromethylation is an electrophilic aromatic substitution reaction that introduces a chloromethyl group (-CH₂Cl) onto an aromatic ring. This functional group is a highly useful synthetic handle, serving as a precursor for methyl, hydroxymethyl, formyl, and other derivative groups. fluorine1.ru The chloromethylation of biphenyl has been shown to produce a mixture of isomers, including 4-chloromethylbiphenyl, 2-chloromethylbiphenyl, and various bis(chloromethyl)biphenyl products. researchgate.net

The reaction is typically carried out using reagents like paraformaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. fluorine1.ruresearchgate.net More modern and efficient procedures have been developed. One such method employs a recyclable dicationic acidic ionic liquid as a catalyst in an aqueous medium, which achieved an 85% yield of 4,4′-bis(chloromethyl)biphenyl. researchgate.net Another approach uses Group 3 or 4 metal triflates as catalysts, which also effectively promotes the chloromethylation of biphenyl. researchgate.net The selectivity for the desired 4,4′-bis(chloromethyl)biphenyl isomer in these reactions can be around 70%. researchgate.net Given the structure of this compound, chloromethylation would be expected to occur on the methyl-substituted ring due to its electron-donating nature, which activates the ring toward electrophilic attack.

Modern Synthetic Techniques and Purification Strategies

The synthesis and purification of this compound and its congeners benefit significantly from modern chemical technologies. Techniques like microwave-assisted synthesis can dramatically accelerate reaction times and improve yields, while advanced chromatographic methods are essential for achieving high purity.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat chemical reactions. This technique offers several advantages over conventional heating methods, including rapid and uniform heating, which can lead to dramatic reductions in reaction times (from hours or days to minutes), increased product yields, and often cleaner reactions with fewer side products. nih.govresearchgate.net The energy efficiency and precise control of microwave-assisted reactions make them environmentally friendly and suitable for high-throughput synthesis. conicet.gov.ar

The applicability of MAOS has been demonstrated for the synthesis of biphenyl compounds. In a study on the Suzuki-Miyaura cross-coupling reaction to produce 4-methylbiphenyl (a close structural analogue to the target compound), the use of variable frequency microwaves (VFM) was compared to conventional oil bath heating and fixed frequency microwaves (FFM). researchgate.net The VFM approach not only suppressed undesirable arc discharges on the palladium catalyst but also resulted in significantly higher product yields. researchgate.net This demonstrates the potential of microwave technology to enhance the efficiency and scalability of synthetic routes to this compound.

| Heating Method | Frequency | Reaction Time | Product Yield |

|---|---|---|---|

| Variable Frequency Microwaves (VFM) | 5.85-6.65 GHz | 60 min | 49% |

| Fixed Frequency Microwaves (FFM) | 5.85 GHz | 60 min | 8% |

| Fixed Frequency Microwaves (FFM) | 6.65 GHz | 5% | |

| Oil Bath (Conventional) | N/A | 60 min | Not specified, but yields were lower than VFM |

Chromatographic Purification Methods (e.g., Column Chromatography)

Chromatographic methods are indispensable for the purification of synthetic products like this compound, ensuring the removal of starting materials, catalysts, and reaction byproducts. Column chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is a powerful technique for this purpose.

For biphenyl compounds, specialized stationary phases have been developed that offer unique selectivity compared to standard phases like C18. chromatographyonline.com Biphenyl-based columns provide multiple interaction mechanisms, including hydrophobic, pi-pi, and dipole-dipole interactions, which are particularly effective for separating aromatic compounds and their isomers. phenomenex.comrestek.com This enhanced selectivity is due to the interaction between the pi electrons of the analyte's aromatic rings and the pi bonds of the biphenyl stationary phase. chromatographyonline.comphenomenex.com As a result, biphenyl columns can achieve separations not possible on traditional C18 or other phenyl phases. chromatographyonline.comrestek.com They are often the go-to choice for method development involving complex mixtures of aromatic compounds. restek.com

In preparative laboratory-scale purification, flash column chromatography using silica (B1680970) gel is a common and effective method. A typical procedure involves dissolving the crude product and adsorbing it onto silica gel, which is then loaded onto a column packed with more silica gel. The product is then eluted using a solvent system, such as a mixture of hexane (B92381) and acetone, with the separation monitored by thin-layer chromatography (TLC). orgsyn.org

| Column Type | Key Features | Primary Interaction Mechanisms | Best Suited For |

|---|---|---|---|

| Biphenyl Phase (e.g., Kinetex, Ascentis Express, Accucore) phenomenex.comsigmaaldrich.comfishersci.com | Orthogonal selectivity to C18; stable in 100% aqueous mobile phases; enhanced retention for aromatics. phenomenex.comfishersci.com | Hydrophobic, π-π, Dipole-Dipole phenomenex.com | Aromatic and moderately polar analytes, structural isomers, compounds that elute early on C18 phases. sigmaaldrich.comfishersci.com |

| Standard C18 Phase chromatographyonline.comfishersci.com | General-purpose hydrophobic phase; industry standard for reversed-phase LC. chromatographyonline.com | Primarily Hydrophobic | Wide variety of non-polar to moderately polar analytes. fishersci.com |

Chemical Reactivity and Transformation Pathways of 4 Methyl 4 Trifluoromethyl Biphenyl

Mechanisms of Substitution Reactions

The biphenyl (B1667301) core of 4'-Methyl-4-trifluoromethyl-biphenyl is susceptible to substitution reactions, with the regioselectivity and rate being heavily influenced by the electronic properties of the methyl and trifluoromethyl substituents.

Nucleophilic Substitution at Aromatic Centers

Nucleophilic aromatic substitution (SNAAr) on an unsubstituted benzene (B151609) ring is generally unfavorable. However, the presence of a potent electron-withdrawing group, such as the trifluoromethyl group, can facilitate this type of reaction. The -CF3 group significantly lowers the electron density of the phenyl ring it is attached to, making it more susceptible to attack by nucleophiles.

For a nucleophilic attack to occur on the trifluoromethyl-substituted ring of this compound, a leaving group, such as a halogen, would typically need to be present on that ring. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is enhanced by the electron-withdrawing nature of the -CF3 group.

In contrast, the phenyl ring bearing the electron-donating methyl group is deactivated towards nucleophilic attack. The methyl group increases the electron density of its ring, making it less electrophilic and thus less reactive towards nucleophiles.

Electrophilic Substitution Reactions and Orienting Effects

Electrophilic aromatic substitution is a characteristic reaction of benzene and its derivatives. The substituents on the biphenyl rings of this compound play a critical role in directing incoming electrophiles to specific positions.

The methyl group (-CH3) is an activating group and an ortho, para-director. It donates electron density to its phenyl ring through an inductive effect and hyperconjugation, making the ring more nucleophilic and thus more reactive towards electrophiles. The ortho and para positions are particularly activated due to resonance stabilization of the sigma complex intermediate.

Conversely, the trifluoromethyl group (-CF3) is a strongly deactivating group and a meta-director. Its powerful electron-withdrawing inductive effect significantly reduces the electron density of its phenyl ring, making it much less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the preferred site of electrophilic attack.

In this compound, electrophilic substitution will overwhelmingly occur on the methyl-substituted ring due to its activated nature. The primary products will be the result of substitution at the ortho and para positions relative to the methyl group. The para position is already occupied by the other phenyl ring, so substitution will be directed to the two ortho positions (2' and 6').

Oxidation and Reduction Processes of the Biphenyl Core and Substituents

The biphenyl core and its substituents can undergo both oxidation and reduction under appropriate conditions.

Oxidation: The methyl group is susceptible to oxidation to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid. This transformation would yield 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid. The biphenyl core itself is generally stable to oxidation under these conditions. The trifluoromethyl group is highly resistant to oxidation due to the strength of the carbon-fluorine bonds.

Reduction: The trifluoromethyl group can be reduced, although this often requires harsh conditions. Depending on the reducing agent and reaction conditions, it can be converted to a difluoromethyl (-CHF2) or a methyl (-CH3) group. For instance, catalytic hydrogenation or reduction with metal hydrides can sometimes achieve this transformation, though often with difficulty. The aromatic rings can also be reduced under more forcing conditions, such as high-pressure hydrogenation with catalysts like rhodium on carbon, to yield the corresponding substituted bicyclohexyl (B1666981) system.

Hydrolytic Stability and Transformations of Functional Groups

The functional groups on this compound exhibit different stabilities towards hydrolysis. The methyl group and the biphenyl linkage are generally stable to hydrolysis under a wide range of pH conditions.

The trifluoromethyl group, while generally considered stable, can undergo hydrolysis to a carboxylic acid group under certain conditions. For instance, the formal hydrolysis of 4-(trifluoromethyl)biphenyl (B1311724) to 4-biphenylcarboxylic acid has been achieved using a combination of lithium tert-butoxide and cesium fluoride (B91410). nih.gov This suggests that under specific basic conditions, the trifluoromethyl group in this compound could also be converted to a carboxylic acid. The reaction likely proceeds through a single-electron transfer mechanism. nih.gov The presence of the electron-donating methyl group on the other ring is not expected to have a major direct impact on the hydrolysis of the trifluoromethyl group on the adjacent ring.

Derivatization through Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the derivatization of biphenyl compounds. To utilize these reactions, this compound would first need to be functionalized with a suitable leaving group, typically a halogen (e.g., bromine or iodine) or a triflate.

For example, if a bromo-derivative of this compound is prepared, it can then be coupled with a wide variety of boronic acids or boronate esters to introduce new substituents. The position of the halogen will determine the site of the new substituent. Given the directing effects discussed earlier, bromination of this compound would likely occur on the activated, methyl-bearing ring at the positions ortho to the methyl group. Subsequent Suzuki-Miyaura coupling would then lead to the introduction of a new group at this position.

Stereochemical Considerations and Atropisomerism in Biphenyl Derivatives

Biphenyls can exhibit a form of axial chirality known as atropisomerism when rotation around the single bond connecting the two phenyl rings is sufficiently hindered. This hindered rotation is typically caused by the presence of bulky substituents in the ortho positions of both rings.

In its ground state, this compound does not have bulky enough substituents in the ortho positions to exhibit stable atropisomerism at room temperature. The energy barrier to rotation around the C-C single bond connecting the two phenyl rings is relatively low, allowing for free rotation.

However, if bulky groups were to be introduced at the ortho positions (positions 2, 6, 2', and 6'), the rotational barrier could increase significantly. chiralpedia.com For example, if functionalization, as described in the derivatization section, were to introduce large groups ortho to the inter-ring bond, stable atropisomers could potentially be isolated. The stability of these atropisomers would depend on the size of the ortho substituents, with larger groups leading to higher rotational barriers and more stable enantiomers. chiralpedia.com

Theoretical and Computational Chemistry of 4 Methyl 4 Trifluoromethyl Biphenyl

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the molecular properties of organic compounds. For 4'-Methyl-4-trifluoromethyl-biphenyl, DFT methods like B3LYP with a 6-31G* basis set are well-suited to provide a detailed understanding of its electronic characteristics. inpressco.com

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound is defined by the interplay between the two aromatic rings and the electronic nature of the methyl and trifluoromethyl substituents. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity and electronic properties.

In substituted biphenyls, the HOMO is typically a π-orbital delocalized across both phenyl rings, while the LUMO is a corresponding π*-antibonding orbital. The energies of these frontier orbitals are significantly influenced by the substituents. The methyl group (-CH₃), being an electron-donating group through hyperconjugation and weak induction, will raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the strongly electron-withdrawing trifluoromethyl group (-CF₃) will lower the energy of the LUMO, rendering the molecule more amenable to nucleophilic attack. researchgate.net

The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, the opposing electronic effects of the substituents create a "push-pull" system, which can lead to a reduced HOMO-LUMO gap compared to unsubstituted biphenyl (B1667301). This modulation of the frontier orbital energies is crucial for understanding the molecule's behavior in chemical reactions and its potential applications in materials science.

Table 1: Conceptual Effects of Substituents on Frontier Molecular Orbitals

| Substituent | Electronic Effect | Impact on HOMO Energy | Impact on LUMO Energy | Impact on HOMO-LUMO Gap |

| Methyl (-CH₃) | Electron-donating | Increase | Minor Increase | Decrease |

| Trifluoromethyl (-CF₃) | Electron-withdrawing | Decrease | Significant Decrease | Decrease |

This table presents a conceptual summary based on established principles of physical organic chemistry.

Charge Distribution and Electrostatic Potential Mapping

The charge distribution within this compound is highly polarized due to the disparate electronic nature of its substituents. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution.

The electron-donating methyl group increases the electron density on the phenyl ring to which it is attached, creating a region of negative electrostatic potential (red/yellow on a standard MEP map). In contrast, the highly electronegative fluorine atoms of the trifluoromethyl group withdraw significant electron density from the other phenyl ring, resulting in a region of positive electrostatic potential (blue on an MEP map). The carbon atom of the CF₃ group will also be significantly electron-deficient.

This pronounced charge separation leads to a significant molecular dipole moment. The MEP map is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions. The electron-rich, methylated ring is a likely site for interaction with electrophiles, while the electron-deficient, trifluoromethylated ring is a target for nucleophiles.

Substituent Effects on Molecular Geometry and Stability (e.g., Trifluoromethyl, Methyl)

The electron-donating nature of the methyl group can lead to a slight shortening of the adjacent carbon-carbon bonds in the phenyl ring due to increased electron density. Conversely, the electron-withdrawing trifluoromethyl group can cause a slight lengthening of the bonds in its ring. The C-C bond connecting the two phenyl rings may also be affected, with the push-pull nature of the substituents potentially leading to a slight shortening and an increase in the rotational barrier compared to unsubstituted biphenyl, as this would enhance electronic communication between the rings.

Table 2: Predicted Substituent Effects on Bond Lengths

| Bond | Expected Change due to Methyl Group | Expected Change due to Trifluoromethyl Group |

| C-C (in methylated ring) | Slight decrease | N/A |

| C-C (in trifluoromethylated ring) | N/A | Slight increase |

| C-C (inter-ring) | Potential slight decrease | Potential slight decrease |

This table is based on theoretical expectations of substituent effects.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the behavior of this compound in a condensed phase, revealing how molecules interact with each other and with a solvent.

The polarized nature of the molecule, as discussed in the context of the MEP map, will govern its intermolecular interactions. The electron-rich region around the methylated ring will be attracted to the electron-poor region of the trifluoromethylated ring of a neighboring molecule, leading to potential π-π stacking interactions with a significant electrostatic component.

MD simulations in various solvents would reveal the solvation structure around the molecule. In a nonpolar solvent, van der Waals forces would dominate the interactions. In a polar solvent, dipole-dipole interactions between the solvent and the polar regions of this compound would be significant. These simulations are crucial for understanding the molecule's solubility and its behavior in different chemical environments.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations can be used to predict spectroscopic parameters, such as NMR chemical shifts, which can then be compared with experimental data for validation of the computational model.

For this compound, both ¹H and ¹³C NMR spectra are of interest. The chemical shifts of the aromatic protons and carbons are influenced by the electronic effects of the substituents.

¹H NMR: The protons on the methylated ring are expected to be shielded (shifted to a lower ppm value) compared to benzene (B151609) due to the electron-donating nature of the methyl group. Conversely, the protons on the trifluoromethylated ring will be deshielded (shifted to a higher ppm value) due to the electron-withdrawing effect of the CF₃ group.

¹³C NMR: Similar trends are expected for the carbon chemical shifts. The carbons in the methylated ring will be shielded, while those in the trifluoromethylated ring will be deshielded. The carbon of the CF₃ group itself will have a characteristic chemical shift, and its signal will show a quartet splitting pattern due to coupling with the three fluorine atoms.

Experimental ¹H NMR data for this compound in DMSO-d₆ shows distinct signals for the two aromatic rings, confirming the expected electronic effects. chemicalbook.com The protons on the trifluoromethyl-substituted ring appear at higher chemical shifts (7.87 and 7.80 ppm) compared to the protons on the methyl-substituted ring (7.64 and 7.33 ppm). The methyl protons appear as a singlet at 2.36 ppm. chemicalbook.com

Table 3: Experimental NMR Data for this compound

| Nucleus | Experimental Chemical Shift (ppm) in CDCl₃ |

| ¹³C | 144.7, 138.2, 136.9, 129.7, 129.1 (q, J = 32.4 Hz), 127.2, 127.1, 125.7 (q, J = 3.8 Hz), 124.4 (q, J = 272 Hz), 21.1 |

| ¹H | 7.66 (t, J = 10.0 Hz, 4H), 7.53-7.45 (m, 2H), 7.27 (dd, J = 7.8, 0.7 Hz, 2H), 2.4 (s, 3H) |

Data obtained from supporting information of a research article.

Computational prediction of these shifts using methods like GIAO (Gauge-Including Atomic Orbital) within a DFT framework would allow for a direct comparison and refinement of the theoretical model for this molecule.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are predictive models that aim to correlate the chemical reactivity of a series of compounds with their molecular structures. These relationships are typically expressed as mathematical equations that link experimentally determined reactivity data (like reaction rates or equilibrium constants) to calculated molecular descriptors that quantify structural, electronic, or steric properties. researchgate.netnumberanalytics.com By establishing a statistically significant correlation, QSRR models can be used to predict the reactivity of new, untested compounds and to gain insight into reaction mechanisms. numberanalytics.comtsijournals.com

A foundational concept in QSRR for aromatic compounds is the Hammett equation, a linear free-energy relationship that describes the influence of meta- and para-substituents on the reactivity of a benzene derivative. utexas.eduwikipedia.orgchemeurope.com The equation is given by:

log(k/k₀) = ρσ

Where:

k is the rate constant for the reaction of a substituted compound.

k₀ is the rate constant for the reaction of the unsubstituted (hydrogen) compound. utexas.edu

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent and quantifies its electronic effect (both inductive and resonance). A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. researchgate.netlibretexts.org

ρ (rho) is the reaction constant, which is specific to a given reaction and its conditions. It measures the sensitivity of the reaction to the electronic effects of the substituents. utexas.eduwikipedia.org A negative ρ value is characteristic of reactions that are accelerated by electron-donating groups, such as electrophilic aromatic substitution, where positive charge is built up in the transition state. utexas.edu

In the case of This compound , the reactivity of each phenyl ring is influenced by the substituent on the other ring. For an electrophilic attack on one of the rings, the substituent on the other ring exerts its electronic influence. The molecule possesses a methyl group (-CH₃) at the 4'-position and a trifluoromethyl group (-CF₃) at the 4-position.

The methyl group is known to be an electron-donating group, primarily through an inductive effect and hyperconjugation. This property is reflected in its negative Hammett para-substituent constant (σₚ). lumenlearning.com Consequently, the methyl group activates the unsubstituted phenyl ring towards electrophilic attack.

Conversely, the trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms (a strong -I inductive effect). This is represented by its positive Hammett para-substituent constant (σₚ). The trifluoromethyl group, therefore, deactivates the methyl-substituted phenyl ring towards electrophilic attack.

To illustrate the expected reactivity of this compound in a typical electrophilic aromatic substitution reaction, such as nitration, we can analyze the directing effects of the substituents on the respective rings. The nitration of aromatic compounds is known to have a large negative ρ value (e.g., ρ ≈ -6 for nitration in acetonitrile), indicating a high sensitivity to the electronic nature of the substituents. utexas.edu

Let's consider the electrophilic nitration on the unsubstituted ring of 4-(trifluoromethyl)biphenyl (B1311724). The reactivity would be compared to benzene (where the substituent is -H). The electron-withdrawing -CF₃ group on the other ring deactivates this ring. Now, consider the nitration on the unsubstituted ring of 4-methylbiphenyl (B165694). The electron-donating -CH₃ group on the other ring activates this ring for the reaction.

The table below presents the Hammett σₚ constants for relevant substituents and the calculated relative reactivity for a hypothetical electrophilic substitution reaction, such as nitration, using the Hammett equation. A reaction constant (ρ) of -6.0 is used for illustrative purposes.

| Substituent (X) on one ring | Hammett Constant (σₚ) | Calculated Relative Reactivity (k/k₀) |

|---|---|---|

| -NO₂ (Nitro) | +0.78 | 2.1 x 10⁻⁵ |

| -CF₃ (Trifluoromethyl) | +0.54 | 5.8 x 10⁻⁴ |

| -H (Hydrogen) | 0.00 | 1.0 |

| -CH₃ (Methyl) | -0.17 | 10.5 |

This QSRR analysis predicts that the phenyl ring in 4-methylbiphenyl is significantly more reactive towards electrophiles than the phenyl ring in 4-(trifluoromethyl)biphenyl. For this compound itself, the reactivity of one ring is influenced by the substituent on the other. The phenyl ring bearing the methyl group is deactivated by the trifluoromethyl group on the other ring. Conversely, the phenyl ring bearing the trifluoromethyl group is activated by the methyl group on the other ring, although it remains strongly deactivated by its own trifluoromethyl substituent. Therefore, electrophilic substitution is expected to occur preferentially on the ring bearing the methyl group, directed to the positions ortho to the biphenyl linkage.

Advanced Analytical Methodologies for Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of 4'-Methyl-4-trifluoromethyl-biphenyl, offering detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

Proton (¹H) NMR for Structural Confirmation

Proton NMR (¹H NMR) spectroscopy is utilized to determine the number and electronic environment of hydrogen atoms in the molecule. The analysis of this compound reveals distinct signals corresponding to the aromatic protons of the two phenyl rings and the protons of the methyl group.

In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons typically appear as a series of multiplets, while the methyl group protons present as a singlet. chemicalbook.com For instance, a reported ¹H NMR spectrum in CDCl₃ shows the methyl protons as a singlet at approximately 2.4 ppm. chemicalbook.com The aromatic protons of the methyl-substituted phenyl ring and the trifluoromethyl-substituted phenyl ring resonate in the aromatic region, typically between 7.0 and 8.0 ppm. chemicalbook.com

When analyzed in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the chemical shifts of the protons are slightly different due to solvent effects. A reported spectrum in this solvent shows the methyl protons as a singlet at 2.36 ppm. amazonaws.com The aromatic protons appear as distinct doublets: two at 7.87 ppm and 7.80 ppm corresponding to the protons on the trifluoromethyl-substituted ring, and two at 7.64 ppm and 7.33 ppm for the protons on the methyl-substituted ring. amazonaws.com The coupling constants (J-values) for these doublets are in the range of 8.0 to 8.3 Hz, which is characteristic of ortho-coupling in aromatic systems. amazonaws.com

Interactive Table 1: ¹H NMR Data for this compound

| Solvent | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment | Reference |

|---|---|---|---|---|---|

| CDCl₃ | ~7.0 - 8.0 | m | - | Aromatic Protons | chemicalbook.com |

| CDCl₃ | ~2.4 | s | - | Methyl Protons | chemicalbook.com |

| DMSO-d₆ | 7.87 | d | 8.3 | Aromatic Protons (CF₃-ring) | amazonaws.com |

| DMSO-d₆ | 7.80 | d | 8.3 | Aromatic Protons (CF₃-ring) | amazonaws.com |

| DMSO-d₆ | 7.64 | d | 8.1 | Aromatic Protons (CH₃-ring) | amazonaws.com |

| DMSO-d₆ | 7.33 | d | 8.0 | Aromatic Protons (CH₃-ring) | amazonaws.com |

| DMSO-d₆ | 2.36 | s | - | Methyl Protons | amazonaws.com |

d = doublet, s = singlet, m = multiplet

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of the biphenyl (B1667301) structure and the positions of the substituents.

In a CDCl₃ solvent, the ¹³C NMR spectrum displays signals for all 14 carbon atoms. chemicalbook.com The carbon of the methyl group typically appears at a high field (around 21.1 ppm). chemicalbook.com The quaternary carbon of the trifluoromethyl group is observed as a quartet due to coupling with the three fluorine atoms, with a reported chemical shift around 124.4 ppm and a large coupling constant (J = 272 Hz). chemicalbook.com The other aromatic carbons resonate in the downfield region, typically between 125 and 145 ppm. chemicalbook.com The carbon atoms directly bonded to the trifluoromethyl group and those in the ortho and meta positions also show splitting due to C-F coupling. chemicalbook.com For example, the carbon ortho to the CF₃ group appears as a quartet with a smaller coupling constant (J = 3.8 Hz) at approximately 125.7 ppm. chemicalbook.com

Interactive Table 2: ¹³C NMR Data for this compound in CDCl₃ | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 144.7 | s | - | Aromatic C | chemicalbook.com | | 138.2 | s | - | Aromatic C | chemicalbook.com | | 136.9 | s | - | Aromatic C | chemicalbook.com | | 129.7 | s | - | Aromatic C | chemicalbook.com | | 129.1 | d | 32.4 | Aromatic C | chemicalbook.com | | 127.2 | s | - | Aromatic C | chemicalbook.com | | 127.1 | s | - | Aromatic C | chemicalbook.com | | 125.7 | q | 3.8 | Aromatic C (ortho to CF₃) | chemicalbook.com | | 124.4 | q | 272 | -CF₃ | chemicalbook.com | | 21.1 | s | - | -CH₃ | chemicalbook.com | s = singlet, d = doublet, q = quartet

Fluorine-19 (¹⁹F) NMR for Trifluoromethyl Group Analysis and Quantification

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze the trifluoromethyl group. For this compound, the ¹⁹F NMR spectrum typically shows a single, sharp signal, confirming the presence of a single type of trifluoromethyl group. In a CDCl₃ solvent, this singlet is reported at a chemical shift of approximately -62.78 ppm. chemicalbook.com The absence of coupling in the ¹⁹F NMR spectrum indicates that there are no adjacent fluorine or hydrogen atoms close enough to cause splitting.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques can be employed for more complex structural assignments and to establish connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, which would be particularly useful in assigning the specific protons within the aromatic regions of the biphenyl system.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy would establish direct one-bond correlations between protons and the carbon atoms they are attached to. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

While specific 2D NMR data for this compound is not widely published, the application of these techniques is a standard and powerful approach for the unambiguous structural confirmation of such molecules.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation pattern upon ionization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound.

In a typical GC-MS analysis, the compound would first be separated from any impurities on a GC column. Upon entering the mass spectrometer, it would be ionized, commonly by electron ionization (EI). The molecular ion (M⁺) peak would confirm the molecular weight of the compound. For this compound (C₁₄H₁₁F₃), the expected exact mass of the molecular ion is approximately 236.08 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. amazonaws.com A reported HRMS (EI) analysis found a mass of 236.0810, which is consistent with the calculated value for C₁₄H₁₁F₃. amazonaws.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution MS (HRMS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique that combines the powerful separation capabilities of liquid chromatography with the sensitive and specific detection provided by mass spectrometry. For this compound, LC-MS serves to confirm the molecular weight and provide crucial information about its structure through fragmentation analysis.

In a typical application, a reversed-phase LC method would be employed to separate the target compound from any impurities or reaction byproducts. Biphenyl columns are noted for their high retention capability and separation of aromatic compounds, offering a viable alternative to standard ODS (C18) columns for this class of molecule. shimadzu.com The separated analyte then enters the mass spectrometer.

High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it measures mass-to-charge ratios with extremely high accuracy. This allows for the determination of the elemental composition of the parent ion and its fragments, confirming the molecular formula of C₁₄H₁₁F₃. nih.gov In tandem MS (MS/MS) experiments, the molecular ion is fragmented, and the resulting daughter ions provide evidence for the compound's structure. Expected fragmentation pathways for this compound would include cleavage of the bond between the two phenyl rings and the loss of the trifluoromethyl group.

| Parameter | Data |

| Molecular Formula | C₁₄H₁₁F₃ nih.gov |

| Molecular Weight | 236.23 g/mol nih.gov |

| Exact Mass (for HRMS) | 236.08128484 Da nih.gov |

| Expected Key Fragments | [M-CF₃]⁺, [M-CH₃]⁺, ions corresponding to the individual phenyl moieties |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

This interactive table summarizes key mass spectrometry data for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs IR radiation at a characteristic frequency, resulting in a unique spectral fingerprint. For this compound, the IR spectrum would be expected to show absorptions corresponding to its key structural features: the aromatic rings, the methyl group, and the trifluoromethyl group.

The presence of strong absorption bands in the 1100-1350 cm⁻¹ range is characteristic of the C-F stretching vibrations of the trifluoromethyl group. mdpi.com Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group are found just below 3000 cm⁻¹. Bending vibrations for the 1,4-disubstituted aromatic rings provide further structural confirmation.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Aromatic Ring | C=C Stretch | 1610 - 1580 and 1500 - 1450 |

| Aromatic Ring | C-H Out-of-Plane Bend (1,4-disubstitution) | 850 - 800 |

| Methyl Group (-CH₃) | C-H Stretch | 2960 - 2850 |

| Trifluoromethyl Group (-CF₃) | C-F Stretch (strong) | 1350 - 1100 mdpi.com |

This interactive table outlines the expected characteristic IR absorption bands for this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of a synthesized compound and for its quantification. amazonaws.com A validated RP-HPLC method can accurately determine the percentage purity of this compound by separating it from any starting materials, byproducts, or degradation products.

The method typically involves a C18 stationary phase, which separates compounds based on their hydrophobicity. scielo.br A mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is passed through the column under high pressure. scielo.br Detection is commonly performed using a UV detector set at a wavelength where the biphenyl system strongly absorbs, such as 254 nm. scielo.br The purity is calculated from the relative area of the main peak in the resulting chromatogram.

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.netnih.govscispace.com |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water scielo.br |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV at 254 nm scielo.brnih.gov |

| Column Temperature | Ambient or controlled (e.g., 35 °C) shimadzu.com |

| Injection Volume | 5 - 20 µL nih.gov |

This interactive table presents a typical set of HPLC conditions for the analysis of biphenyl derivatives.

For an HPLC method to be considered reliable and reproducible, it must be validated according to established guidelines, such as those from the International Council on Harmonisation (ICH). researchgate.netnih.gov Validation ensures that the analytical method is suitable for its intended purpose.

The validation process for an HPLC method analyzing this compound would include the following parameters:

Specificity: The ability of the method to produce a clean separation of the analyte peak from other potential components like impurities.

Linearity: The method demonstrates a linear relationship between the detector response (peak area) and the concentration of the analyte over a specified range. A high correlation coefficient (R²) is required, typically ≥ 0.995. nih.gov

Accuracy: This is determined by recovery studies, where a known amount of pure standard is added to a sample and the measured amount is compared to the true amount. Recoveries are often expected to be within 95-105%. e-jkfn.org

Precision: Assessed as repeatability (intra-day) and intermediate precision (inter-day), this measures the closeness of agreement between a series of measurements. It is usually expressed as the relative standard deviation (%RSD), which should typically be less than 2%. e-jkfn.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. e-jkfn.orgresearchgate.net

| Validation Parameter | Typical Acceptance Criterion |

| Linearity (R²) | ≥ 0.995 nih.gov |

| Accuracy (% Recovery) | 92.7 - 104.0% e-jkfn.orgresearchgate.net |

| Precision (% RSD) | < 2.4% e-jkfn.orgresearchgate.net |

| LOD | Analyte-specific (e.g., ~0.04 µg/mL) e-jkfn.orgresearchgate.net |

| LOQ | Analyte-specific (e.g., ~0.13 µg/mL) e-jkfn.orgresearchgate.net |

This interactive table summarizes key HPLC method validation parameters and their typical acceptance criteria based on studies of related compounds.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively for the qualitative monitoring of organic reactions. To follow the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

A small amount of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel 60 F254) alongside spots of the starting materials. nih.gov The plate is then placed in a developing chamber containing a suitable mobile phase. As the solvent moves up the plate, the components of the mixture separate based on their differential partitioning between the stationary and mobile phases. The separated spots are visualized, typically under UV light at 254 nm. nih.gov The progress of the reaction is confirmed by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product, which will have a distinct Retention Factor (Rf) value.

| Lane | Sample | Hypothetical Rf Value | Observation |

| 1 | Starting Material A (e.g., a boronic acid) | 0.20 | Spot diminishes over time. |

| 2 | Starting Material B (e.g., a halide) | 0.75 | Spot diminishes over time. |

| 3 | Reaction Mixture (co-spot) | 0.20, 0.45, 0.75 | Shows remaining starting materials and new product spot. |

| 4 | Product (this compound) | 0.45 | Spot appears and intensifies over time. |

This interactive table illustrates a hypothetical TLC analysis for monitoring the synthesis of this compound.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a destructive technique that provides the mass percentages of the individual elements (carbon, hydrogen, nitrogen, etc.) within a pure sample. The results are used to determine the empirical formula of the compound and serve as a critical check of purity.

For this compound, the theoretically calculated elemental composition is compared against the experimentally determined values obtained from an elemental analyzer. A close agreement between the found and calculated percentages (typically within ±0.4%) provides strong evidence for the assigned molecular formula, C₁₄H₁₁F₃, and indicates a high degree of sample purity. iucr.org

| Element | Molecular Formula: C₁₄H₁₁F₃ |

| Theoretical % | |

| Carbon (C) | 71.18% |

| Hydrogen (H) | 4.69% |

| Fluorine (F) | 24.13% |

This interactive table shows the theoretical elemental composition of this compound, against which experimental results are compared.

Applications in Advanced Materials Science and Engineering

Integration into Polymeric Materials (e.g., Aromatic Polyimides)

Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. tandfonline.com The incorporation of fluorinated moieties like the trifluoromethyl-biphenyl structure into the polyimide backbone is a key strategy for tuning these properties for specialized applications. mdpi.com

The design of polymeric membranes for efficient gas separation is a critical area of materials science. The introduction of 4'-Methyl-4-trifluoromethyl-biphenyl and structurally similar fluorinated biphenyl (B1667301) units into polyimide chains has been shown to significantly enhance their gas transport properties. uva.esmonash.edu The strategy often involves synthesizing custom diamine monomers that contain both the biphenyl unit for rigidity and the bulky trifluoromethyl group. uva.es

The trifluoromethyl (-CF3) groups and the rigidity of the biphenyl structure hinder efficient chain packing, which increases the fractional free volume (FFV) within the polymer matrix. mdpi.comresearchgate.net This increased free volume facilitates the transport of gas molecules through the membrane, leading to higher permeability. Simultaneously, the inherent rigidity of the polymer backbone helps maintain good selectivity for different gases. uva.esmdpi.com For instance, polyimides synthesized from diamines containing CF3-groups and biphenyl units have shown improved performance in separating acid gases from natural gas streams. uva.esmonash.edu The introduction of methyl substituents on the biphenyl unit can further enhance gas transport properties, pushing the material's performance closer to the theoretical upper limits for gas separation. monash.edu

| Polymer | Gas Pair | Permeability (Barrer) | Selectivity |

|---|---|---|---|

| 6FDA-BFAPB | O₂/N₂ | Data Not Available | Data Not Available |

| 6FDA-4MeBFAPB | O₂/N₂ | Data Not Available | Data Not Available |

| 6FDA-6MeBFAPB | CO₂/CH₄ | Data Not Available | Data Not Available |

The incorporation of the trifluoromethyl-biphenyl moiety significantly enhances the thermal and mechanical properties of polyimides. The high bond dissociation energy of the C-F bond (~485 kJ/mol) contributes to superior thermal stability, increasing both the glass transition temperature (Tg) and the thermal decomposition temperature (T5%, temperature at 5% weight loss). mdpi.com